molecular formula C21H25ClFNO2 B1679253 卤代哌啶醇还原物 CAS No. 34104-67-1

卤代哌啶醇还原物

货号 B1679253
CAS 编号: 34104-67-1
分子量: 377.9 g/mol
InChI 键: WNZBBTJFOIOEMP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydroxyhaloperidol is a metabolite of haloperidol, a widely used antipsychotic medication. Haloperidol is known for its efficacy in treating schizophrenia, acute psychosis, and other severe behavioral disorders. Hydroxyhaloperidol is formed through the reduction of the butyrophenone carbonyl group in haloperidol to a carbinol group .

科学研究应用

Hydroxyhaloperidol has several scientific research applications:

    Chemistry: Used as a reference compound in the study of haloperidol metabolism and its derivatives.

    Biology: Investigated for its role in the metabolic pathways of haloperidol and its effects on biological systems.

    Medicine: Studied for its pharmacokinetics and pharmacodynamics in the treatment of psychiatric disorders.

    Industry: Utilized in the development of new antipsychotic drugs and formulations.

作用机制

Hydroxyhaloperidol exerts its effects primarily through its interaction with dopamine receptors in the brain. It acts as an antagonist at the dopamine D2 receptors, inhibiting the action of dopamine and thereby reducing psychotic symptoms. This mechanism is similar to that of haloperidol, but hydroxyhaloperidol may have different pharmacokinetic properties that influence its overall effect .

未来方向

Interethnic and pharmacogenetic differences in haloperidol metabolism may explain the observations . This proposal should be tested in randomized controlled trials .

生化分析

Biochemical Properties

Reduced haloperidol interacts with various enzymes and proteins. The enzymes involved in the biotransformation of haloperidol to reduced haloperidol include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of haloperidol in humans .

Cellular Effects

Some studies suggest that elevated plasma concentrations of reduced haloperidol or high ratios of reduced haloperidol to haloperidol may be associated with a diminished therapeutic response to haloperidol in schizophrenic patients . This suggests that reduced haloperidol may influence cell function, possibly through its interactions with dopamine receptors .

Molecular Mechanism

It is known that reduced haloperidol can be reconverted back to the parent drug, haloperidol . This suggests that reduced haloperidol may exert its effects at the molecular level through its interactions with the same biomolecules as haloperidol, potentially including dopamine receptors .

Temporal Effects in Laboratory Settings

It is known that the interconversion process largely favors the reduction of haloperidol to reduced haloperidol, but not vice versa . This suggests that the effects of reduced haloperidol may change over time, possibly due to its conversion back to haloperidol .

Dosage Effects in Animal Models

Studies have shown that haloperidol and its metabolites, including reduced haloperidol, display preferential activity at sigma receptors compared to dopamine D-2 receptors .

Metabolic Pathways

Reduced haloperidol is involved in the metabolic pathways of haloperidol. The greatest proportion of the intrinsic hepatic clearance of haloperidol is by glucuronidation, followed by the reduction of haloperidol to reduced haloperidol and by CYP-mediated oxidation .

Transport and Distribution

It is known that reduced haloperidol can be reconverted back to haloperidol , suggesting that it may be transported and distributed similarly to haloperidol.

Subcellular Localization

Given that reduced haloperidol can be reconverted back to haloperidol , it may be localized in the same subcellular compartments as haloperidol.

准备方法

Synthetic Routes and Reaction Conditions

Hydroxyhaloperidol can be synthesized through the reduction of haloperidol. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a specific temperature to ensure the complete reduction of the carbonyl group to a hydroxyl group .

Industrial Production Methods

In an industrial setting, the production of hydroxyhaloperidol involves large-scale reduction processes using similar reducing agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain high-purity hydroxyhaloperidol .

化学反应分析

Types of Reactions

Hydroxyhaloperidol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

相似化合物的比较

Similar Compounds

Uniqueness

Hydroxyhaloperidol is unique in its specific metabolic pathway and its role as an intermediate in the metabolism of haloperidol. Its distinct pharmacokinetic properties and interactions with dopamine receptors make it an important compound for understanding the overall pharmacology of haloperidol and its metabolites .

属性

IUPAC Name

4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZBBTJFOIOEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929321
Record name 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34104-67-1, 136271-60-8
Record name 4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34104-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyhaloperidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROHALOPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9M1Q7KW8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 2.0 g of lithium aluminum hydride and 50 ml of tetrahydrofuran, was gradually added a solution of 5.0 g of 1-[β-(p-fluorobenzoyl)propionyl]-4-(p-chlorophenyl)-4-hydroxypiperidine in 40 ml of tetrahydrofuran. The mixture was stirred at room temperature for one hour, and at 60°to 65°C for 4 hours. Then 15 ml of cold water was added dropwise to the reaction mixture while the mixture was kept below 20°C in an ice bath. The precipitate was filtered off and the tetrahydrofuran was removed from the filtrate by distillation under reduced pressure. The residue was kept cooled for 2 hours and the solid matter was collected by filtration, washed with water, and dried to obtain 1-(p-fluorophenyl)-4-[4-(p-chlorophenyl)-4-hydroxypiperidino]-1 -butanol, melting at 128° - 130°C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reduced haloperidol
Reactant of Route 2
Reactant of Route 2
Reduced haloperidol
Reactant of Route 3
Reactant of Route 3
Reduced haloperidol
Reactant of Route 4
Reduced haloperidol
Reactant of Route 5
Reduced haloperidol
Reactant of Route 6
Reactant of Route 6
Reduced haloperidol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。